Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate
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Overview
Description
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate is an organic compound with a complex structure that includes a cyano group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate typically involves the reaction of 4-cyano-3-methoxy-2-methylbenzaldehyde with methyl acetate in the presence of a base. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like sodium methoxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the ester product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are employed for nucleophilic substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate involves its interaction with specific molecular targets. The cyano group can participate in hydrogen bonding and other interactions with biological molecules, influencing their activity. The methoxy and methyl groups can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.
Comparison with Similar Compounds
Similar Compounds
- Methyl cyanoacetate
- 4-Methoxyphenyl isocyanate
- Methyl 2-amino-4-trifluoromethylthiophene-3-carboxylate
Uniqueness
Methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both cyano and methoxy groups on the phenyl ring distinguishes it from other similar compounds and provides a versatile platform for further chemical modifications and applications.
Properties
Molecular Formula |
C12H13NO3 |
---|---|
Molecular Weight |
219.24 g/mol |
IUPAC Name |
methyl 2-(4-cyano-3-methoxy-2-methylphenyl)acetate |
InChI |
InChI=1S/C12H13NO3/c1-8-9(6-11(14)15-2)4-5-10(7-13)12(8)16-3/h4-5H,6H2,1-3H3 |
InChI Key |
AXNOSUMFIOZSSF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C#N)CC(=O)OC |
Origin of Product |
United States |
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